1-(4-(4-Amino-3-methoxyphenyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(4-Amino-3-methoxyphenyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C14H20N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(4-(4-Amino-3-methoxyphenyl)piperidin-1-yl)ethanone typically involves the reaction of 4-amino-3-methoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(4-(4-Amino-3-methoxyphenyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-(4-Amino-3-methoxyphenyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(4-Amino-3-methoxyphenyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
1-(4-(4-Amino-3-methoxyphenyl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)ethanone: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring, which may result in different biological activities and properties.
®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone: This compound is a potent FLT3 kinase inhibitor used in the treatment of acute myeloid leukemia.
2-Methoxy-4-(4-methylpiperazin-1-yl)benzenamine: Another similar compound with a piperazine ring, used in various research applications.
Properties
CAS No. |
1224708-45-5 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[4-(4-amino-3-methoxyphenyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)16-7-5-11(6-8-16)12-3-4-13(15)14(9-12)18-2/h3-4,9,11H,5-8,15H2,1-2H3 |
InChI Key |
GJAFOGNDCITKSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
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